Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate
Description
Historical Development of Thiazole-Based Compounds in Research
Thiazoles, characterized by a five-membered ring containing sulfur and nitrogen, have been integral to scientific research since their identification in natural products such as vitamin B~1~ (thiamine) in the early 20th century. The aromaticity of the thiazole ring, driven by pi-electron delocalization, enables stability and reactivity patterns that favor electrophilic substitution at the C5 position and deprotonation at the C2-H site. These properties have made thiazoles indispensable in drug design, with early applications including the development of sulfathiazole antibiotics and fungicides like thiabendazole. By the mid-20th century, synthetic methodologies for thiazoles expanded, allowing for the incorporation of diverse substituents to modulate bioactivity. For example, benzothiazoles became key components in dyes and fluorescent probes, while thiazole-containing peptides emerged as tools for studying enzyme inhibition.
Scientific Significance of Trifluoromethyl-Substituted Thiazole Derivatives
The introduction of trifluoromethyl (-CF~3~) groups into thiazole derivatives has been a transformative strategy in medicinal chemistry. The -CF~3~ group enhances lipophilicity, metabolic stability, and membrane permeability, as demonstrated by comparative studies of $$N$$-trifluoromethyl azoles versus their $$N$$-methyl counterparts. In five-membered heterocycles like thiazoles, the -CF~3~ group induces electron-withdrawing effects that stabilize reactive intermediates and modulate binding affinities to biological targets. For instance, $$N$$-CF~3~ analogues of sildenafil have shown improved pharmacokinetic profiles, underscoring the potential of this motif in drug optimization. Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate leverages these properties, with its -CF~3~ substituent likely contributing to enhanced bioavailability and target engagement in preclinical studies.
Research Evolution of Allylamino-Functionalized Heterocycles
Allylamino groups (-NH-CH~2~CH=CH~2~) have gained prominence as versatile building blocks in heterocyclic synthesis. Their incorporation into nitrogen-containing rings enables cyclization reactions, as seen in the preparation of pyrrolidines and indolines via intramolecular carbolithiation or iodocyclization. The allylamino group’s dual functionality—acting as both a nucleophile and a radical acceptor—facilitates the construction of complex polycyclic frameworks. In the context of thiazoles, allylamino substituents enhance molecular flexibility and enable post-functionalization through click chemistry or cross-coupling reactions. For example, 5-allylamino-1,3,4-thiadiazoles synthesized via Dimroth rearrangement exhibit regioselective alkylation patterns, highlighting the synthetic utility of this motif. This compound capitalizes on these attributes, with its allylamino group serving as a handle for further derivatization.
Current Research Landscape for Substituted Thiazole-5-Carboxylates
Substituted thiazole-5-carboxylates have emerged as privileged scaffolds in drug discovery due to their balanced physicochemical properties and ease of synthetic modification. Recent studies have focused on optimizing their pharmacokinetic profiles by introducing electron-withdrawing groups (e.g., -CF~3~) and hydrophilic moieties (e.g., carboxylates). For example, 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated potent inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression, with IC~50~ values as low as 0.037 µM. Similarly, 2-(3-benzamidopropanamido)thiazole-5-carboxylates have shown promise as antitubercular agents, targeting cell wall biosynthesis in Mycobacterium tuberculosis. This compound aligns with these trends, combining a carboxylate ester for solubility with a -CF~3~ group for metabolic stability.
Properties
IUPAC Name |
ethyl 2-(prop-2-enylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c1-3-5-14-9-15-7(10(11,12)13)6(18-9)8(16)17-4-2/h3H,1,4-5H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUSHMZAVJXCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC=C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the following steps:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using catalysts, and employing continuous flow chemistry techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has demonstrated that thiazole derivatives, including ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate, exhibit promising anticancer properties. Thiazoles have been shown to interact with various cancer cell lines, leading to apoptosis and inhibition of tumor growth. For example, studies have indicated that certain thiazole derivatives can effectively inhibit the proliferation of human glioblastoma and melanoma cells, showcasing their potential as anticancer agents .
1.2 Anticonvulsant Properties
Thiazole compounds have also been evaluated for their anticonvulsant activity. Some derivatives demonstrated significant efficacy in preclinical models, suggesting that this compound could contribute to the development of new treatments for epilepsy and other neurological disorders .
1.3 Mechanism of Action
The mechanism of action for thiazole derivatives often involves modulation of specific biochemical pathways associated with cancer cell survival and proliferation. The presence of substituents such as trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, allowing for better interaction with cellular targets .
Agricultural Applications
2.1 Fungicidal Activity
This compound has been identified as a potent fungicide against various phytopathogenic organisms. Its efficacy against pathogens such as Phytophthora infestans (responsible for late blight in potatoes) and Plasmopara viticola (causing downy mildew in grapes) has been documented in agricultural studies . The compound acts by disrupting fungal cell membranes or inhibiting essential metabolic processes.
2.2 Development of Agricultural Compositions
The compound can be formulated into agricultural compositions that include conventional carriers and adjuvants to enhance its effectiveness in field applications. These formulations are designed to provide systemic protection against fungal infections while minimizing environmental impact .
Synthesis and Chemical Properties
This compound can be synthesized through various methods, including one-pot reactions involving readily available starting materials. The synthesis typically involves the reaction of β-keto esters with thioureas under specific conditions to yield high-purity products with favorable yields .
Case Studies
Mechanism of Action
The mechanism by which Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Amino vs. Allylamino Substituents
- Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 117724-63-7, similarity 0.81) differs by replacing the allylamino group with a primary amine. The amino analogue may exhibit higher solubility in polar solvents due to hydrogen bonding .
- Ethyl 2-(ethylamino)-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 1171528-99-6) features a smaller alkylamino group.
(b) Aromatic vs. Aliphatic Substituents
- Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (CAS 38471-47-5) replaces the allylamino group with a 4-(trifluoromethyl)phenyl ring. The aromatic ring enhances π-π stacking interactions, which may improve binding to hydrophobic protein pockets but reduce solubility .
- Ethyl 2-(4'-hydroxyphenyl)-4-(trifluoromethyl)thiazole-5-carboxylate introduces a hydroxyl group on the phenyl ring, increasing hydrophilicity and enabling hydrogen bonding. This compound demonstrated moderate antifungal activity against Gibberella saubinetii (37.8% inhibition) .
(c) Heterocyclic Substituents
- Such derivatives are often explored as kinase inhibitors due to their ability to interact with ATP-binding sites .
Physicochemical Properties
<sup>*</sup> Predicted using ChemDraw.
Biological Activity
Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a thiazole ring, an allylamino group, and a trifluoromethyl substituent. Its molecular formula is , and it has a CAS number of 886497-67-2. The trifluoromethyl group enhances the compound's lipophilicity and bioavailability, which are critical factors for therapeutic efficacy.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the allylamino and trifluoromethyl groups is believed to enhance their efficacy against various pathogens. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Allylamino and trifluoromethyl groups | Significant antimicrobial potential |
| Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | Methyl instead of allyl | Varies based on structure |
| Ethyl 2-(benzylamino)-4-methylthiazole-5-carboxylate | Benzylamino substituent | Potentially lower activity |
| Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | Amino group instead of allyl | Different interaction profile |
Anticancer Activity
The compound has also shown promise in anticancer research. Thiazole derivatives have been implicated in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, studies have indicated that certain thiazole compounds can suppress cell growth in various cancer cell lines, including A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma) cells .
The biological activity of this compound likely involves interaction with specific enzymes or receptors. Preliminary studies suggest that these compounds may modulate pathways associated with phosphoinositide-3-kinases (PI3Ks), which are crucial in various cellular processes including growth and metabolism .
Case Studies
- Antimicrobial Efficacy : In one study, this compound was tested against several bacterial strains, demonstrating significant inhibition zones compared to control antibiotics like ciprofloxacin . The minimum inhibitory concentration (MIC) was determined to be lower than that of many existing antimicrobial agents.
- Anticancer Screening : A recent investigation involved screening several thiazole derivatives, including this compound, against a panel of cancer cell lines. The results indicated potent activity with IC50 values indicating effective concentration levels needed to inhibit cell viability significantly .
Q & A
Basic Research Questions
Q. What are common synthetic routes for Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves coupling reactions between thiazole precursors and amine/allyl derivatives. For example, ethyl 2-amino-thiazole carboxylates can react with allyl isocyanate or chloroacetoacetate under reflux in solvents like acetonitrile or ethanol. Key parameters include temperature (e.g., 80°C for 8 hours in acetonitrile ), stoichiometric ratios (e.g., 1:2 molar ratio of amine to reagent ), and purification via preparative HPLC (yield ~27%) . Optimization may involve solvent screening (e.g., THF for nucleophilic substitutions ), base selection (e.g., NaH for deprotonation ), and catalyst-free aqueous ethanol for greener synthesis .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : H and C NMR identify proton environments (e.g., trifluoromethyl at δ ~110–120 ppm in F NMR) and ester/allyl groups .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography : Crystal structures of analogous thiazoles (e.g., Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) validate bond lengths (~1.7 Å for C-S in thiazole) and dihedral angles (<10° for coplanar substituents) .
Q. What purification techniques are effective for isolating this compound, especially with fluorinated byproducts?
- Methodology :
- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals .
- Preparative HPLC : Achieves >95% purity for polar derivatives .
- Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted amines or acids .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiazole derivatives in anticancer or enzyme inhibition studies?
- Methodology :
- Substituent Variation : Modify the allylamino or trifluoromethyl groups to assess potency. For example, replacing 4-(trifluoromethyl) with difluoromethyl reduces PTP1B inhibition (IC increases from 4.46 µM to >10 µM) .
- Enzyme Assays : Use colorimetric or fluorometric assays (e.g., PTP1B inhibition , SIRT2 assays ).
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) with IC dose-response curves .
Q. How can computational modeling predict interactions of this compound with biological targets like SIRT2 or PTP1B?
- Methodology :
- Molecular Docking : Software like AutoDock Vina models binding poses in enzyme active sites (e.g., PTP1B’s catalytic pocket ).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Corrogate electronic (e.g., Hammett σ values for trifluoromethyl) and steric descriptors with activity data .
Q. What methodologies resolve contradictions in biological activity data across studies, such as varying IC values?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., Vero cells for antiviral studies ) and control compounds.
- Metabolic Stability Tests : Evaluate hepatic microsome degradation to explain potency drops in vivo .
- Multi-Omics Integration : Combine transcriptomics and proteomics to identify off-target effects .
Q. How does regioselectivity influence substitution reactions at the thiazole core during derivatization?
- Methodology :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct nucleophiles to C2 or C5 positions .
- Steric Control : Bulky substituents at C4 favor reactions at less hindered sites (e.g., allylamino at C2 ).
- Catalytic Screening : Pd-mediated cross-couplings selectively functionalize bromo-thiazoles .
Q. What approaches improve pharmacokinetic properties like metabolic stability or solubility for fluorinated thiazoles?
- Methodology :
- Prodrug Design : Replace ester groups with amides (e.g., ethyl → dihydroxypropylamide increases half-life in liver microsomes ).
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to enhance aqueous solubility .
- CYP450 Inhibition Assays : Identify metabolic hotspots using cytochrome P450 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
